molecular formula C18H16BrN3O2S B3125901 N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 329929-13-7

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B3125901
CAS No.: 329929-13-7
M. Wt: 418.3 g/mol
InChI Key: FKNOIZFITNRALB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16BrN3O2S and its molecular weight is 418.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a quinazolinone derivative, which are known for their diverse biological activities. The presence of the sulfanyl group enhances its chemical reactivity and potential bioactivity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, studies have demonstrated that certain quinazolinone derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
  • Antitumor Activity : Quinazoline derivatives are often explored for their anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival . This class of compounds has shown promise in targeting various cancer cell lines.
  • Enzyme Inhibition : Many quinazoline-based compounds inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancerous cells and pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Effect Reference
AntimicrobialSignificant inhibition
AntitumorInhibition of cancer cell growth
Enzyme Inhibition (DHODH)Reduced enzymatic activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives showed that specific modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound's structure was pivotal in determining its interaction with bacterial enzymes .
  • Antitumor Potential : Research involving various quinazoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies highlighted the role of structural modifications in enhancing anticancer activity, suggesting that this compound may possess similar properties .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-2-22-17(24)12-7-3-5-9-14(12)21-18(22)25-11-16(23)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNOIZFITNRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140210
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329929-13-7
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329929-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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